molecular formula C18H34O2 B12453254 9-Hexacecenoic acid ethyl ester

9-Hexacecenoic acid ethyl ester

Cat. No.: B12453254
M. Wt: 282.5 g/mol
InChI Key: JELGPLUONQGOHF-UHFFFAOYSA-N
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Description

Significance of Long-Chain Unsaturated Fatty Acid Esters in Chemical Biology and Material Sciences

Long-chain unsaturated fatty acid esters (LCUFA-Es) are a broad class of molecules with profound importance in both biological systems and industrial applications. In chemical biology, these esters are recognized as critical metabolic intermediates and signaling molecules. For instance, fatty acid ethyl esters (FAEEs), including 9-hexadecenoic acid ethyl ester, are known non-oxidative metabolites of ethanol (B145695), and their presence in the body has been linked to the organ damage observed in alcohol abuse nih.gov. The parent fatty acids of these esters are fundamental components of cell membranes, and their esterified forms can influence membrane properties and cellular processes like proliferation and protein synthesis nih.govmdpi.com. Research into related compounds, such as ethyl palmitate, has demonstrated anti-inflammatory properties, suggesting a wider role for this class of molecules in modulating immune responses nih.govresearchgate.net.

In the realm of material sciences, the physical properties of LCUFA-Es, which are dictated by their long hydrocarbon chains and the presence of double bonds, make them highly versatile. The cis or trans configuration of the double bond affects the molecule's shape, influencing properties like viscosity and melting point ontosight.aibris.ac.uk. This makes them suitable for a variety of applications, including:

Lubricants and Personal Care Products: Their lubricating properties and stability are leveraged in the formulation of industrial lubricants and in cosmetics, lotions, and soaps ontosight.ai. The esterification of fatty acids generally lowers their melting points compared to the free acids, enhancing their utility in these products ontosight.ai.

Biodiesel: Ethyl esters of fatty acids are primary components of biodiesel, offering a renewable and more environmentally friendly alternative to fossil fuels ontosight.aiquora.com.

Food Industry: Certain fatty acid esters are used as food additives, serving as flavorings or texture modifiers ontosight.ai.

Nomenclature, Stereoisomerism, and Structural Considerations of 9-Hexadecenoic Acid Ethyl Ester Relevant to Research

Precise identification of 9-Hexadecenoic acid ethyl ester is crucial for research, and this relies on standardized nomenclature and a clear understanding of its structural isomers. The compound is an ester formed from the 16-carbon monounsaturated fatty acid, 9-hexadecenoic acid, and ethanol smolecule.com. Its molecular formula is C₁₈H₃₄O₂ and it has a molecular weight of approximately 282.46 g/mol nih.gov.

A key structural feature is the double bond at the ninth carbon atom (C-9). This double bond gives rise to two geometric isomers, or stereoisomers:

cis (Z) isomer: In this configuration, the hydrogen atoms on the carbons of the double bond are on the same side. The IUPAC name is ethyl (9Z)-hexadec-9-enoate . This isomer is more commonly known by its trivial name, ethyl palmitoleate (B1233929) thegoodscentscompany.comcaymanchem.com.

trans (E) isomer: Here, the hydrogen atoms are on opposite sides of the double bond. The IUPAC name is ethyl (9E)-hexadec-9-enoate . Its corresponding trivial name is ethyl palmitelaidate nih.gov.

The geometry of the double bond significantly impacts the molecule's physical shape, with the cis isomer having a more bent structure compared to the straighter profile of the trans isomer bris.ac.uk. This structural difference influences how the molecules pack together, affecting physical properties and biological interactions.

Below are interactive tables detailing the chemical identifiers for both the cis and trans isomers of 9-Hexadecenoic acid ethyl ester.

Table 1: Chemical Identification of Ethyl (9Z)-hexadec-9-enoate (Ethyl Palmitoleate)

Identifier TypeValue
IUPAC Name ethyl (9Z)-hexadec-9-enoate
Synonyms Ethyl Palmitoleate, Ethyl cis-9-Hexadecenoate
CAS Number 56219-10-4
Molecular Formula C₁₈H₃₄O₂
Molecular Weight 282.5 g/mol
InChI Key JELGPLUONQGOHF-KTKRTIGZSA-N

Table 2: Chemical Identification of Ethyl (9E)-hexadec-9-enoate (Ethyl Palmitelaidate)

Identifier TypeValue
IUPAC Name ethyl (9E)-hexadec-9-enoate
Synonyms Ethyl Palmitelaidate, Ethyl trans-9-Hexadecenoate
CAS Number 54546-22-4
Molecular Formula C₁₈H₃₄O₂
Molecular Weight 282.5 g/mol
InChI Key JELGPLUONQGOHF-MDZDMXLPSA-N

Current Research Trajectories and Gaps in Understanding 9-Hexadecenoic Acid Ethyl Ester

Contemporary research on 9-hexadecenoic acid ethyl ester and its isomers is multifaceted, exploring its natural origins, biological activities, and potential applications. One significant research trajectory focuses on its role in ethanol metabolism and associated pathologies. Studies have shown that ethyl palmitoleate, formed in the body after alcohol consumption, can induce increases in cytosolic calcium, leading to pancreatic cell injury caymanchem.comnih.gov. This positions the compound as a key mediator in the development of alcoholic pancreatitis, and inhibiting its synthesis is being explored as a potential therapeutic strategy nih.gov.

Another area of active investigation is its utility as a biomarker. For example, its presence in meconium (an infant's first stool) has been studied as a potential indicator of fetal exposure to alcohol caymanchem.com. Other research has explored its potential as a biomarker for fat malabsorption smolecule.com.

The compound has been identified as a natural product in various organisms. It is a known metabolite in the yeast Saccharomyces cerevisiae and has been reported in plants such as papaya (Carica papaya) and mango (Mangifera indica) nih.govnih.gov. This natural occurrence suggests potential bioactivities, and indeed, some studies have pointed towards antimicrobial properties smolecule.com. Furthermore, its parent fatty acid, palmitoleic acid, is recognized as a "lipokine" with strong anti-inflammatory effects, prompting interest in whether the ethyl ester form shares this therapeutic potential nih.gov.

Despite these promising research avenues, significant gaps in our understanding remain. Much of the current research on the biological effects of fatty acid esters has been conducted on related compounds like ethyl oleate (B1233923) or the saturated ethyl palmitate, and the specific anti-inflammatory and metabolic effects of 9-hexadecenoic acid ethyl ester are less well-defined nih.govutmb.edu. While it has been used in the development of nanoparticles for drug delivery, this application is still in its early stages smolecule.com. There is a clear need for more extensive in vivo studies to validate the therapeutic potential suggested by in vitro work and research on analogous molecules. The precise mechanisms of its toxicity and its full range of biological functions are yet to be completely elucidated, representing a fertile ground for future scientific inquiry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

ethyl hexadec-9-enoate

InChI

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h9-10H,3-8,11-17H2,1-2H3

InChI Key

JELGPLUONQGOHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC

Origin of Product

United States

Synthesis and Biosynthesis of 9 Hexacecenoic Acid Ethyl Ester

Chemical Synthesis Methodologies for 9-Hexadecenoic Acid Ethyl Ester

The primary methods for chemically synthesizing 9-hexadecenoic acid ethyl ester involve esterification and transesterification reactions.

Esterification Reactions and Optimization Strategies

The most common laboratory-scale synthesis of 9-hexadecenoic acid ethyl ester is through the direct esterification of 9-hexadecenoic acid (palmitoleic acid) with ethanol (B145695). smolecule.com This reaction is typically catalyzed by an acid and results in the formation of ethyl 9-hexadecenoate and water. The general equation for this reaction is:

9-Hexadecenoic Acid + Ethanol ⇌ Ethyl 9-Hexadecenoate + Water

To optimize the yield of the ester, several strategies can be employed. According to Le Chatelier's principle, removing water as it is formed will shift the equilibrium towards the products, thereby increasing the conversion of the acid to the ester. Another common strategy is to use an excess of one of the reactants, typically the less expensive one, which in this case is usually ethanol.

The stereochemical purity of the resulting ester, specifically the (E/Z) isomerism around the double bond, is a critical aspect to consider. Techniques such as ozonolysis followed by gas chromatography-mass spectrometry (GC-MS) or infrared (IR) spectroscopy can be used to confirm the position and configuration of the double bond. For separating isomers, high-performance liquid chromatography (HPLC) with silver-ion-coated columns is an effective method.

Catalytic Approaches in the Synthesis of 9-Hexadecenoic Acid Ethyl Ester

Various catalysts can be used to facilitate the esterification of 9-hexadecenoic acid.

Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used homogeneous catalysts. However, their use can lead to challenges in separation and can generate corrosive waste.

Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) and zeolites are employed. These catalysts are easily separable from the reaction mixture, reusable, and generally less corrosive.

Metathesis Catalysts: An alternative route involves olefin metathesis. For instance, a process for producing ethyl 9-decenoate and 1-decene (B1663960) from ethyl oleate (B1233923) through an ethenolysis reaction has been described, which utilizes a ruthenium-based catalyst. google.com This type of reaction, while not a direct synthesis of 9-hexadecenoic acid ethyl ester, demonstrates the application of metathesis in modifying fatty acid esters.

Green Chemistry Principles in 9-Hexadecenoic Acid Ethyl Ester Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fatty acid esters to develop more environmentally friendly processes. Key aspects include:

Use of Renewable Feedstocks: Utilizing 9-hexadecenoic acid from natural sources like vegetable oils or animal fats aligns with the principle of using renewable resources. researchgate.net

Catalyst Choice: The use of reusable solid acid catalysts or biocatalysts (enzymes) is preferred over corrosive and difficult-to-recycle homogeneous acid catalysts. researchgate.net

Solvent-Free Conditions: Performing the reaction without a solvent or using green solvents (e.g., ionic liquids, supercritical fluids) can significantly reduce waste and environmental impact. researchgate.net For example, a high yield (98.4%) of fatty acid ethyl esters was achieved in a solvent-free system using Novozym 435 as a catalyst. researchgate.net

Atom Economy: Esterification reactions have a good atom economy, as the only byproduct is water.

Biocatalytic and Enzymatic Synthesis of 9-Hexadecenoic Acid Ethyl Ester

Biocatalytic methods, employing enzymes like lipases, offer a milder and more specific alternative to traditional chemical synthesis. Lipases can catalyze both the esterification of free fatty acids and the transesterification of triglycerides.

A study on the enzymatic synthesis of fatty acid ethyl esters from camellia oil soapstocks using diethyl carbonate as the acyl acceptor reported a yield of up to 98.4%. researchgate.net The reaction was catalyzed by Novozym 435, an immobilized lipase (B570770) from Candida antarctica, in a solvent-free system. researchgate.net The reusability of the enzyme for multiple batches without significant loss of activity makes this process economically and environmentally attractive. researchgate.net

Another study demonstrated the use of immobilized Pseudomonas cepacia lipase for the esterification of 3-(furan-2-yl) propanoic acid, highlighting the versatility of lipases in various ester synthesis reactions. ekb.eg

Natural Biosynthetic Pathways of 9-Hexadecenoic Acid Ethyl Ester in Biological Systems

In biological systems, 9-hexadecenoic acid ethyl ester is formed from its precursor, 9-hexadecenoic acid, also known as palmitoleic acid. wikipedia.org Palmitoleic acid is a common monounsaturated fatty acid found in human tissues, particularly in the liver and adipose tissue. wikipedia.org

Precursor Derivation and Elongation Processes

The biosynthesis of palmitoleic acid ((9Z)-hexadec-9-enoic acid) primarily starts from the saturated fatty acid, palmitic acid. wikipedia.orgresearchgate.net

The key steps in the biosynthesis of the precursor, 9-hexadecenoic acid, are:

Palmitic Acid Synthesis: The synthesis of palmitic acid (a 16-carbon saturated fatty acid) occurs in the cytoplasm through the fatty acid synthase (FAS) complex.

Desaturation: The enzyme stearoyl-CoA desaturase-1 (SCD1), also known as delta-9 desaturase, introduces a double bond between the 9th and 10th carbon atoms of palmitoyl-CoA, converting it to palmitoleoyl-CoA. wikipedia.orgresearchgate.net

Alternative Pathway: Palmitoleic acid can also be formed through the beta-oxidation (chain shortening) of vaccenic acid (11-octadecenoic acid). researchgate.net

Once palmitoleic acid is synthesized, it can be esterified with ethanol to form 9-hexadecenoic acid ethyl ester. This process is particularly noted in yeast like Saccharomyces cerevisiae, especially under anaerobic conditions which favor the activity of fatty acid desaturases.

An in-depth examination of the biochemical processes responsible for the creation of 9-hexadecenoic acid ethyl ester reveals a critical enzymatic step: desaturation. This process, which introduces a double bond into the fatty acid chain, is fundamental to the formation of the hexadecenoic moiety.

2 Desaturation Mechanisms Leading to the Hexadecenoic Moiety

The formation of the C16:1 fatty acid, 9-hexadecenoic acid (palmitoleic acid), from its saturated precursor, palmitic acid (C16:0), is a pivotal step that is primarily catalyzed by a class of enzymes known as Δ9-fatty acid desaturases. jst.go.jpnih.govnih.gov These enzymes are integral to the biosynthesis of monounsaturated fatty acids.

The most extensively studied of these enzymes is stearoyl-CoA desaturase (SCD), an iron-containing enzyme located in the endoplasmic reticulum. wikipedia.orgnih.gov While its primary substrates are palmitoyl-CoA and stearoyl-CoA, the fundamental mechanism of desaturation is conserved. nih.gov The enzyme catalyzes the introduction of a double bond between the 9th and 10th carbon atoms of the fatty acyl-CoA substrate. wikipedia.orgnih.gov

Structural and mechanistic studies, including the analysis of the crystal structure of stearoyl-CoA desaturase 1 (SCD1), have provided significant insights into how these enzymes function. nih.gov The proposed mechanism involves the stepwise removal of hydrogen atoms. It is hypothesized that the enzyme first abstracts a hydrogen atom from the C-9 position, followed by the removal of a second hydrogen from the C-10 position. nih.gov This highly specific action ensures the precise placement of the double bond. The active site of the desaturase contains a di-iron center which is crucial for binding and activating molecular oxygen to facilitate the hydrogen abstraction. nih.gov

The resulting product of this desaturation is 9-hexadecenoyl-CoA. The subsequent formation of 9-hexadecenoic acid ethyl ester occurs through the esterification of the free fatty acid with ethanol.

It is important to note the existence of other desaturase enzymes, such as Δ5 and Δ6 desaturases, which introduce double bonds at different positions within the fatty acid chain, leading to a variety of unsaturated fatty acids. wikipedia.orgmdpi.com For instance, the metabolism of palmitic acid can also involve the Δ6 desaturase, producing sapienic acid (6cis-16:1). mdpi.com However, the formation of the specific 9-hexadecenoic moiety is the work of Δ9-desaturases.

Key Enzymes and Components in the Desaturation of Palmitoyl-CoA

ComponentClass/TypeFunction
Δ9-Fatty Acid Desaturase (SCD) Enzyme (Oxidoreductase)Catalyzes the introduction of a cis-double bond at the C9-C10 position of palmitoyl-CoA. jst.go.jpwikipedia.org
Palmitoyl-CoA Substrate (Acyl-CoA)The saturated fatty acid precursor that is converted to 9-hexadecenoyl-CoA. nih.gov
Molecular Oxygen (O₂) Co-substrateActs as the oxidant in the desaturation reaction. jst.go.jpwikipedia.org
NAD(P)H Co-factorProvides the reducing equivalents (electrons) for the reaction. jst.go.jp
Cytochrome b₅ Electron CarrierTransfers electrons from cytochrome b₅ reductase to the desaturase. jst.go.jpnih.gov
Cytochrome b₅ Reductase Enzyme (Reductase)Transfers electrons from NAD(P)H to cytochrome b₅. jst.go.jp

Biological Roles and Molecular Mechanisms of Action of 9 Hexacecenoic Acid Ethyl Ester

Participation in Cellular Bioenergetics and Lipid Homeostasis (Fundamental)

9-Hexadecenoic acid ethyl ester is a fatty acid ethyl ester (FAEE) that is categorized as a lipid and lipid-like molecule. ymdb.cahmdb.ca Its fundamental role in cellular energetics and lipid balance stems from its core components: 9-hexadecenoic acid (palmitoleic acid) and ethanol (B145695).

Contribution as a Substrate in Metabolic Pathways

As an ester, 9-hexadecenoic acid ethyl ester primarily serves as a precursor to the biologically active fatty acid, palmitoleic acid (cis-9-hexadecenoic acid). nih.gov Upon entering a biological system, it is subject to hydrolysis by cellular esterases, which cleave the ester bond to release the free fatty acid and ethanol.

Once liberated, palmitoleic acid can enter several key metabolic pathways:

Beta-Oxidation: The fatty acid can be transported into the mitochondria and broken down through beta-oxidation to produce acetyl-CoA. This molecule is a central substrate for the citric acid cycle (TCA cycle), leading to the generation of ATP, the cell's primary energy currency.

Lipid Synthesis: Palmitoleic acid can be re-esterified into more complex lipids, such as triglycerides for energy storage in lipid droplets, or phospholipids (B1166683) and cholesteryl esters for structural and signaling purposes. plos.org The formation of palmitoleic acid itself is a product of the desaturation of palmitic acid by the enzyme delta-9 desaturase. plos.org

Integration into Cellular Membrane Structures

The Human Metabolome Database (HMDB) identifies the cellular membrane as a primary location for 9-hexadecenoic acid ethyl ester. hmdb.ca The lipophilic nature of the long hydrocarbon chain allows it to readily associate with and integrate into the hydrophobic core of the phospholipid bilayer. ymdb.ca

This integration has several implications for membrane biophysics:

Fluidity: As a monounsaturated fatty acid, the kink introduced by the cis-double bond at the ninth carbon position increases the fluidity of the cell membrane. This is crucial for maintaining the proper function of membrane-bound proteins, ion channels, and receptors.

Structural Integrity: The incorporation of fatty acids is essential for the synthesis and maintenance of cellular and organellar membranes, including the endoplasmic reticulum and mitochondria, where lipid metabolism is highly active. ymdb.ca

Interactions with Biomolecular Components and Cellular Structures

The biological effects of 9-hexadecenoic acid ethyl ester are mediated by the interactions of its constituent fatty acid with various cellular components, from membrane phospholipids to nuclear receptors.

Studies on Biomembrane Models and Phospholipid Interactions

Research on mouse peritoneal macrophages has provided detailed insights into how hexadecenoic acid isomers are handled at the cellular level. Studies have shown that the bulk of these fatty acids is esterified within a specific phospholipid species, namely 1-palmitoyl-2-hexadecenoyl-sn-glycero-3-phosphocholine [PC(16:0/16:1)]. nih.govmdpi.com When macrophages are activated by inflammatory stimuli, this specific phosphatidylcholine species is targeted, and the hexadecenoic acid is released. nih.gov

Furthermore, a portion of the released fatty acid is not left free but is actively transferred to other phospholipids. This remodeling process leads to the formation of hexadecenoate-containing inositol (B14025) phospholipids, which are recognized for their growth-factor-like signaling properties. nih.gov This demonstrates a dynamic interaction with and redistribution among different phospholipid classes within the cell membrane, highlighting a sophisticated mechanism for lipid signaling.

Binding to Receptor Proteins and Signaling Pathways (e.g., PPAR-γ modulation in animal models)

Palmitoleic acid, the parent compound of 9-hexadecenoic acid ethyl ester, is recognized as a "lipokine"—a lipid molecule that acts as a hormone to exert beneficial effects on metabolic health. nih.govmdpi.com Its actions are often mediated through the activation of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs).

Studies have demonstrated that palmitoleic acid can improve metabolic functions through the activation of PPAR-alpha (PPAR-α). medchemexpress.com This activation, in turn, influences downstream targets like AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. medchemexpress.com While direct binding studies on the ethyl ester are limited, its role as a source for the active ligand is well-established. The trans-isomer, palmitelaidic acid, has also been studied in the context of its relationship with PPARs, which are key regulators of lipid and glucose metabolism. medchemexpress.com

Modulation of Enzyme Activities

The metabolic fate and signaling functions of 9-hexadecenoic acid are tightly controlled by a variety of enzymes. By serving as a substrate or product, the fatty acid derived from its ethyl ester can modulate the activity of these enzymes.

Phospholipase A2 (PLA2): Studies have identified that the release of hexadecenoic acids from macrophage membrane phospholipids during inflammatory activation is selectively carried out by the calcium-independent group VIA phospholipase A2 (iPLA2β). nih.govmdpi.com The availability of PC(16:0/16:1) as a substrate directly influences the activity of this enzyme and the subsequent release of the bioactive fatty acid.

Fatty Acid Desaturases: The cellular pool of palmitoleic acid is maintained by the action of stearoyl-CoA desaturase (also known as delta-9 desaturase) on palmitic acid. plos.org The relative concentrations of saturated and monounsaturated fatty acids can influence the activity of these enzymes. For instance, the ratio of palmitoleic acid to palmitic acid is often used as an index for delta-9 desaturase activity, which is a key biomarker in metabolic studies. plos.orgnih.gov

Fatty Acid Synthase and Degradation Enzymes: The introduction of palmitoleic acid (from its ethyl ester) into the cell can influence the pathways of fatty acid synthesis and degradation by modulating the expression and activity of the enzymes involved.

Interactive Data Table: Research Findings on 9-Hexadecenoic Acid and its Derivatives

Inhibition of Nucleic Acid Polymerases and Topoisomerases (as observed for related compounds)

While direct studies on 9-Hexadecenoic acid ethyl ester's effect on DNA topoisomerases and polymerases are limited, research on related long-chain unsaturated fatty acids provides valuable insights. Polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) have been shown to inhibit the activities of human DNA topoisomerases I and II. nih.gov Conjugated derivatives of these fatty acids demonstrated even stronger inhibitory effects. nih.gov For instance, conjugated eicosapentaenoic acid (cEPA) was found to be a potent inhibitor of both mammalian polymerases and human topoisomerases, with IC50 values of 0.5-2.5 µM for the latter. nih.gov Mechanistic studies suggest that cEPA may directly bind to the topoisomerase enzymes rather than interacting with the substrate DNA. nih.gov These findings suggest a potential, yet unconfirmed, role for fatty acid esters like 9-Hexadecenoic acid ethyl ester in modulating the function of these crucial enzymes involved in DNA metabolism. nih.gov

Influence on Other Metabolic Enzymes

9-Hexadecenoic acid ethyl ester and its related compounds influence several key metabolic enzymes. The parent fatty acid, palmitoleic acid, is recognized as a lipid hormone that can exert anti-inflammatory effects, with many of its actions attributed to the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-alpha). wikipedia.orgnih.gov

Studies on closely related molecules provide further evidence of enzymatic influence. For example, (E)-9-Octadecenoic Acid Ethyl Ester, a similar fatty acid ester, has been shown to significantly inhibit the protein expression and mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.gov The synthesis and mobilization of hexadecenoic acid isomers are also under enzymatic control. Stearoyl-CoA desaturase (SCD) and fatty acid desaturase 2 (FADS2) are key enzymes in the biosynthesis of palmitoleic acid and its isomers from palmitic acid. nih.gov Furthermore, the release of these fatty acids from cellular lipid pools, particularly from phosphatidylcholine, is mediated by calcium-independent group VIA phospholipase A2 (iPLA2) during inflammatory conditions. nih.gov

Effects on Cellular Processes and Phenotypes (in vitro/cell line studies)

In vitro studies using various cell lines have demonstrated that 9-Hexadecenoic acid ethyl ester and its parent acid can significantly affect cellular health, including processes like apoptosis, oxidative stress, and gene expression.

Induction of Apoptosis in Cell Culture Systems

9-Hexadecenoic acid ethyl ester has been implicated in programmed cell death, or apoptosis. In pancreatic acinar cells, ethyl palmitoleate (B1233929) (10-100 µM), when combined with ethanol, was found to cause sustained, concentration-dependent increases in cytosolic Ca2+ levels, which ultimately led to cell death. caymanchem.com This suggests a role in ethanol-induced pancreatic injury. caymanchem.com Furthermore, studies on extracts from Cyperus rotundus leaves, which contain a variety of bioactive compounds including fatty acids and their esters, have shown the induction of apoptosis in human ovarian, cervix, and breast cancer cell lines (OVCAR-3, HeLa, and MCF-7). nih.gov The methanolic extract, containing hexadecanoic acid, and the ethyl acetate (B1210297) extract, with components like lupeol (B1675499) and stigmasterol, were particularly effective, modulating the expression of apoptosis-related proteins such as BAX and caspases. nih.gov

Regulation of Lipid Peroxidation and Oxidative Stress Responses

Fatty acid composition within cells can significantly alter their susceptibility to oxidative damage. Research on endothelial cells has shown that supplementation with monounsaturated fatty acids, such as oleic acid (18:1n-9) and cis-vaccenic acid (18:1n-7), can protect against hydrogen peroxide (H2O2)-induced injury. nih.gov This protective effect is associated with a reduction in the production of lipid peroxidation products. nih.gov Conversely, polyunsaturated fatty acids tended to enhance oxidant injury. nih.gov As a monounsaturated fatty acid ester, 9-Hexadecenoic acid ethyl ester likely shares these protective qualities against oxidative stress by altering the lipid composition of cell membranes. nih.gov Additionally, fatty acid ethyl esters (FAEEs) are known products of the nonoxidative metabolism of ethanol, and their levels can increase when the primary oxidative pathway is inhibited, suggesting a complex relationship with alcohol-related oxidative stress. nih.gov

Impact on Gene Expression Profiles and Protein Levels

The influence of fatty acid esters extends to the regulation of gene expression and protein levels, particularly in the context of inflammation. A study on (E)-9-Octadecenoic Acid Ethyl Ester, a structurally similar compound, demonstrated significant anti-inflammatory effects in LPS-stimulated RAW264.7 macrophages. nih.gov The compound was found to:

Inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNFα) in a dose-dependent manner. nih.gov

Reduce the protein expression and mRNA levels of iNOS and COX2. nih.gov

Suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, P38, and JNK. nih.gov

Prevent the nuclear translocation of the transcription factor nuclear factor-kappa B (NF-κB). nih.gov

These findings indicate that related fatty acid ethyl esters can attenuate inflammatory responses by modulating key signaling pathways at the genetic and protein levels. nih.gov

Antimicrobial Activity Studies (in vitro/microbial models)

9-Hexadecenoic acid ethyl ester has been investigated for its ability to inhibit the growth of various microorganisms, including bacteria and fungi.

A study assessing the antimicrobial activity of several fatty acids and their ethyl esters against oral microorganisms found that their effectiveness varied. nih.govresearchgate.net While the free fatty acids were generally more potent against oral streptococci, the ethyl esters, including palmitoleic acid ethyl ester (PA-EE), were often the most active agents against the fungus Candida albicans. nih.gov

The antimicrobial potential of extracts containing 9-Hexadecenoic acid ethyl ester has also been noted. An ethanolic extract from the mushroom Daedalea elegans contained hexadecanoic acid, ethyl ester (5.78%), although the total extract did not show antimicrobial activity in the specific assay used. academicjournals.org However, an extract from an endophytic fungus isolated from Ricinus communis, which contained hexadecanoic acid, ethyl ester (13.44%), exhibited strong antibacterial activity against Staphylococcus aureus. ekb.eg Similarly, other related fatty acid esters, such as hexadecenoic acid methyl ester, have demonstrated inhibitory activity against multidrug-resistant bacteria. nih.gov

Table 1: Summary of Antimicrobial Activity of 9-Hexadecenoic Acid Ethyl Ester and Related Compounds

Compound/Extract Target Microorganism Observed Effect Reference
Palmitoleic acid ethyl ester (PA-EE) Candida albicans Most active antifungal agent among tested esters nih.gov
Palmitoleic acid ethyl ester (PA-EE) Oral streptococci Less effective than the parent fatty acid nih.gov
Fungal extract containing Hexadecanoic acid, ethyl ester (13.44%) Staphylococcus aureus High antibacterial activity (20 mm inhibition zone) ekb.eg
Hexadecenoic acid methyl ester Multidrug-resistant bacteria Inhibitory activity nih.gov
Daedalea elegans extract containing Hexadecanoic acid, ethyl ester (5.78%) E. coli, P. aeruginosa, S. aureus, A. niger No zone of inhibition recorded academicjournals.org

Antibacterial Effects Against Gram-Positive and Gram-Negative Strains

Research into the specific antibacterial properties of 9-hexadecenoic acid ethyl ester is still emerging. However, studies on extracts containing this and related fatty acid esters suggest a potential for antimicrobial activity, with a generally greater effect observed against Gram-positive bacteria.

An extract from the plant Garcinia atroviridis, which contained ethyl-9-hexadecenoate, was found to exhibit resistance against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli researchgate.net. Similarly, extracts from the endophytic fungus Alternaria tenuissima, which was found to produce hexadecanoic acid, ethyl ester (the saturated form of the target compound), demonstrated antimicrobial activity against Staphylococcus aureus (Gram-positive) but not E. coli (Gram-negative). ekb.eg This differential activity is often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria, with the latter possessing a more complex outer membrane that can be less permeable to certain compounds. ekb.eg

Studies on isomers and analogues also provide insight. An isomer, E-11-Hexadecanoic acid, ethyl ester, has been reported to possess antibacterial properties. phytojournal.com The C18 analogue, 9-octadecenoic acid (z)-, ethyl ester, was a component of an Arisaema tortuosum leaf extract that showed inhibitory activity against S. aureus, B. subtilis, E. coli, and Salmonella typhimurium. semanticscholar.org

Table 1: Antibacterial Activity of Extracts Containing 9-Hexadecenoic Acid Ethyl Ester and Related Compounds

Extract Source/Compound Target Bacteria (Gram-Positive) Target Bacteria (Gram-Negative) Observed Effect Citation
Garcinia atroviridis (contains ethyl-9-hexadecenoate) Bacillus subtilis Escherichia coli Methanolic extract exhibited resistance. researchgate.net
Alternaria tenuissima (produces hexadecanoic acid, ethyl ester) Staphylococcus aureus Escherichia coli Activity noted against S. aureus; no activity against E. coli. ekb.eg
Arisaema tortuosum (contains 9-octadecenoic acid (z)-, ethyl ester) S. aureus, B. subtilis E. coli, S. typhimurium Leaf extracts showed varying levels of inhibition against all tested strains. semanticscholar.org

Antifungal Efficacy Against Pathogenic and Environmental Fungi

The antifungal potential of 9-hexadecenoic acid ethyl ester is primarily inferred from studies on its saturated analogue and isomers. These findings suggest possible efficacy against certain pathogenic fungi.

For instance, an extract from the endophytic fungus Alternaria tenuissima containing hexadecanoic acid, ethyl ester, was active against the pathogenic yeast Candida albicans. However, the same extract showed no inhibitory effect against the environmental fungus Aspergillus niger. ekb.eg The isomer E-11-Hexadecanoic acid, ethyl ester has also been noted for its antifungal activity. phytojournal.com

Research on related compounds, such as hexadecanoic acid and its methyl ester, has shown them to be effective against various fungi, including those that cause decay in plants. jabonline.inthejaps.org.pk These compounds may exert their effects by disrupting the fungal plasma membrane, cell wall, and mitochondria.

Table 2: Antifungal Activity of Extracts Containing Related Fatty Acid Esters

Extract Source/Compound Target Fungi Observed Effect Citation
Alternaria tenuissima (produces hexadecanoic acid, ethyl ester) Candida albicans, Aspergillus niger Showed activity against C. albicans; no activity against A. niger. ekb.eg
E-11-Hexadecanoic acid, ethyl ester Not specified Reported to have antifungal properties. phytojournal.com
Photorhabdus hindustanensis (produces n-Hexadecanoic acid) Fusarium solani, F. keratoplasticum, C. albicans, A. fumigatus Extract exhibited potent inhibition against tested pathogenic fungi. jabonline.in

Antioxidant Properties and Radical Scavenging Mechanisms (in vitro)

The antioxidant potential of 9-hexadecenoic acid ethyl ester has been explored in the context of crude plant extracts containing a mixture of fatty acids and other bioactive compounds.

Direct measurement of the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activities of pure 9-hexadecenoic acid ethyl ester is not well-documented. However, extracts containing its saturated analogue, hexadecanoic acid, ethyl ester, have demonstrated significant antioxidant effects.

An ethyl acetate extract of Xerophyta spekei, which contains hexadecanoic acid, ethyl ester, showed dose-dependent DPPH radical scavenging activity. nih.gov While the standard, ascorbic acid, was more potent (IC₅₀ value of 20.54 µg/mL), the plant extract displayed considerable scavenging properties with an IC₅₀ value of 33.00 µg/mL. nih.gov Similarly, volatile oil from the "golden ring" cultivar of Coreopsis, which contains the C18 analogue 9-octadecenoic acid ethyl ester, was evaluated for both DPPH and ABTS scavenging activities and showed higher antioxidant potential compared to other cultivars. nih.gov

Table 3: Antioxidant Activity of Extracts Containing Related Fatty Acid Esters

Extract Source Active Compound Mentioned Assay IC₅₀ Value (Extract) Citation
Xerophyta spekei Hexadecanoic acid, ethyl ester DPPH 33.00 ± 1.47 µg/mL nih.gov
Euryale ferox cis-Vaccenic acid (major component) DPPH 0.09 mg/mL researchgate.net
Euryale ferox cis-Vaccenic acid (major component) ABTS 0.003 mg/mL researchgate.net

Specific studies detailing the capacity of 9-hexadecenoic acid ethyl ester to reduce reactive oxygen species (ROS) in cell lines are not currently available in the reviewed literature. However, it is known that fatty acids in general can act as modulators of cellular ROS production. nih.gov Research on the free acid form, palmitoleic acid, has shown it can influence cellular processes, but direct ROS reduction data for the ethyl ester is needed.

Anti-inflammatory Mechanisms (Cellular/Molecular Basis)

While direct studies on 9-hexadecenoic acid ethyl ester are scarce, extensive research on its C18 analogue, (E)-9-octadecenoic acid ethyl ester (E9OAEE), provides a strong model for its potential anti-inflammatory mechanisms. nih.gov Additionally, studies on its free acid form, palmitoleic acid (cis-9-hexadecenoic acid), confirm the anti-inflammatory nature of the C16:1 backbone. nih.govnih.govresearchgate.net

In a key study using lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages, E9OAEE was shown to significantly suppress the production of key inflammatory mediators. nih.gov It inhibited the release of nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner. nih.gov This was achieved by downregulating the protein and mRNA expression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2). nih.gov

Furthermore, E9OAEE was found to reduce the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov The underlying molecular mechanism involves the regulation of critical signaling pathways. E9OAEE was observed to restrain the LPS-stimulated phosphorylation of mitogen-activated protein kinases (MAPKs), specifically ERK, P38, and JNK. nih.gov It also prevented the nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of many inflammatory genes. nih.gov

The free acid, palmitoleic acid, is also recognized as an anti-inflammatory lipid. nih.govnih.gov In activated macrophages, it can be incorporated into fatty acid esters of hydroxy fatty acids (FAHFAs), which are themselves known to possess anti-inflammatory and anti-diabetic properties. nih.gov

Table 4: Anti-inflammatory Mechanisms of (E)-9-Octadecenoic Acid Ethyl Ester (C18 Analogue)

Inflammatory Marker/Pathway Effect of (E)-9-Octadecenoic Acid Ethyl Ester Cellular Model Citation
Nitric Oxide (NO) Production Significantly suppressed LPS-induced RAW264.7 macrophages nih.gov
Prostaglandin E2 (PGE2) Production Significantly suppressed LPS-induced RAW264.7 macrophages nih.gov
iNOS and COX2 Expression Inhibited at protein and mRNA levels LPS-induced RAW264.7 macrophages nih.gov
TNF-α Production Significantly inhibited LPS-induced RAW264.7 macrophages nih.gov
MAPK (ERK, P38, JNK) Phosphorylation Restrained LPS-induced RAW264.7 macrophages nih.gov

Other Bioreactivities in Model Systems (e.g., triglyceride reduction in mice)

There is currently no direct scientific evidence from the reviewed literature to suggest that 9-hexadecenoic acid ethyl ester causes triglyceride reduction in mouse models.

Research on other, more unsaturated C16 fatty acid esters has shown effects on lipid metabolism. For example, a study on 6,9,12,15-hexadecatetraenoic acid (C16:4n-1) ethyl ester demonstrated that its dietary intake lowered plasma triacylglycerol content in mice. However, these findings cannot be directly extrapolated to the monounsaturated 9-hexadecenoic acid ethyl ester due to the significant difference in the number of double bonds, which alters the molecule's metabolic fate and biological activity.

Analytical Methodologies for the Detection and Quantification of 9 Hexacecenoic Acid Ethyl Ester

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of 9-hexadecenoic acid ethyl ester, providing the necessary separation from other chemically similar compounds present in the sample.

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for the identification and quantification of 9-hexadecenoic acid ethyl ester. This technique combines the high-resolution separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry. For the analysis of fatty acid ethyl esters (FAEEs), including ethyl palmitoleate (B1233929), nonpolar dimethylpolysiloxane or polar columns like DB-Wax or Elite-2560 are often employed. uoguelph.canih.govperkinelmer.com The use of a temperature-programmed oven allows for the efficient separation of different fatty acid esters based on their boiling points and interactions with the column's stationary phase.

Following separation by GC, the molecules are ionized, typically through electron ionization (EI), and the resulting fragments are analyzed by the mass spectrometer. The mass spectrum of 9-hexadecenoic acid ethyl ester provides a unique fragmentation pattern that serves as a chemical fingerprint for its definitive identification. nih.govresearchgate.net Quantification is often achieved using an internal standard, such as ethyl heptadecanoate, and creating a calibration curve with purified standards of 9-hexadecenoic acid ethyl ester. nih.gov This approach allows for accurate and precise measurement of the compound's concentration in the original sample, with detection limits that can reach the nanomolar range. nih.gov

Table 1: GC-MS Parameters for 9-Hexadecenoic Acid Ethyl Ester Analysis

ParameterTypical Value/ConditionSource
Column Type Nonpolar (e.g., DB-5, dimethylpolysiloxane) or Polar (e.g., DB-Wax, Elite-2560) uoguelph.canih.govperkinelmer.com
Carrier Gas Hydrogen or Helium
Flow Rate ~1.2 mL/min
Injector Temperature Variable, dependent on method uoguelph.ca
Oven Program Temperature ramp (e.g., initial temp, ramp rate, final temp)
Ionization Mode Electron Ionization (EI) nih.gov
Detection Mass Spectrometer (MS) nih.gov
Quantification Internal Standard Method nih.gov

High-performance liquid chromatography (HPLC) offers another robust approach for the analysis of 9-hexadecenoic acid ethyl ester, particularly when dealing with complex lipid mixtures. While GC-MS is highly effective, HPLC can be advantageous for separating isomers or for samples that are not readily volatile. HPLC methods can be coupled with other detection techniques for enhanced specificity and sensitivity.

One such powerful combination is online-coupled HPLC-GC with flame ionization detection (HPLC-GC-FID). researchgate.net This technique first utilizes HPLC for a preliminary separation of the lipid sample. The fraction containing the fatty acid ethyl esters, including 9-hexadecenoic acid ethyl ester, is then automatically transferred to a GC system for further separation and quantification by FID. This two-dimensional approach significantly improves the resolution and reduces manual sample preparation efforts, making it suitable for routine quality control of products like olive oil where FAEEs are important markers. researchgate.net HPLC can also be used with UV detection for the analysis of fatty acid esters, often after derivatization to enhance their chromophoric properties. researchgate.netscielo.br

Spectroscopic Characterization for Structural Elucidation (Applied to Method Validation)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of 9-hexadecenoic acid ethyl ester, especially when validating new analytical methods or characterizing the compound from a new source.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including the stereochemistry of 9-hexadecenoic acid ethyl ester. aocs.org Both ¹H NMR and ¹³C NMR provide a wealth of information about the molecular structure.

¹H NMR spectroscopy allows for the identification and quantification of different proton environments within the molecule. magritek.com Key signals include those from the ethyl group (a triplet and a quartet), the protons on the double bond (olefinic protons), and the various methylene (B1212753) groups along the fatty acid chain. magritek.comnih.gov The chemical shifts and coupling patterns of the olefinic protons can provide information about the cis or trans configuration of the double bond, which is a critical aspect of its stereochemistry. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. dss.go.th The chemical shifts of the carbons in the double bond are particularly diagnostic for determining the cis/trans isomerism. dss.go.th Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate the proton and carbon signals, further confirming the structure. magritek.comnih.gov

Table 2: Key NMR Signals for 9-Hexadecenoic Acid Ethyl Ester

NucleusChemical GroupTypical Chemical Shift (ppm)Source
¹H Olefinic Protons (-CH=CH-)~5.2-5.5 nih.gov
¹H Ethyl Ester (-OCH₂CH₃)Quartet ~4.1, Triplet ~1.2 chemicalbook.com
¹³C Carbonyl Carbon (-COO-)~174 aocs.org
¹³C Olefinic Carbons (-C=C-)~128-132 dss.go.th

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 9-hexadecenoic acid ethyl ester. The IR spectrum shows characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.

Sample Preparation and Extraction Strategies from Complex Matrices

The successful analysis of 9-hexadecenoic acid ethyl ester from complex matrices such as biological tissues, food, and beverages necessitates efficient sample preparation and extraction procedures. nih.govsepscience.com The primary goal of these steps is to isolate the analyte of interest from interfering substances and to concentrate it to a level suitable for instrumental analysis.

A common approach for extracting lipids, including fatty acid ethyl esters, is liquid-liquid extraction (LLE). chromatographyonline.com Solvents like hexane (B92381), diethyl ether, or a mixture of chloroform (B151607) and methanol (B129727) (Folch method) are frequently used to extract the lipids from the sample. chromatographyonline.com For biological samples, acetone (B3395972) precipitation can be employed to remove more polar lipids, followed by hexane extraction. nih.gov

Solid-phase extraction (SPE) is another widely used technique for purifying FAEEs from lipid extracts. nih.govcapes.gov.br Aminopropyl-silica cartridges are particularly effective for this purpose, as they can separate FAEEs from other lipid classes like cholesteryl esters. nih.govcapes.gov.br The choice of extraction and cleanup method is critical to avoid the introduction of contaminants and to ensure high recovery of the target analyte. researchgate.net For volatile analytes in food and beverage samples, headspace sampling techniques, including static and dynamic headspace analysis, can also be employed prior to GC-MS analysis. thermofisher.commdpi.com

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of fatty acid ethyl esters (FAEEs), including 9-hexadecenoic acid ethyl ester, from complex sample matrices. This method offers advantages over liquid-liquid extraction by minimizing solvent consumption and improving sample cleanup.

A common approach for the isolation of FAEEs involves the use of aminopropyl-silica SPE columns. semanticscholar.orgnih.govscielo.br In a typical protocol, a lipid mixture extracted from a biological sample is applied to the aminopropyl-silica column. The non-polar nature of FAEEs allows them to be eluted from the column with a non-polar solvent such as hexane, while more polar interfering compounds are retained on the solid phase. scielo.br This initial cleanup step is often sufficient for subsequent analysis by gas chromatography. scielo.br

For further purification, a two-step SPE method can be employed. After the initial elution from the aminopropyl-silica column, the fraction containing FAEEs and other non-polar lipids like cholesteryl esters can be subjected to a second SPE step using an octadecylsilyl (ODS) column. scielo.br Elution with a solvent system such as isopropanol-water allows for the separation of FAEEs from these interfering compounds. scielo.br The selection of the appropriate SPE sorbent and elution solvents is critical for achieving high recovery and purity of the target analyte.

Table 1: Illustrative Solid Phase Extraction Protocol for Fatty Acid Ethyl Esters

StepDescriptionReagents/MaterialsReference
1. Sample Loading The lipid extract is dissolved in a non-polar solvent and applied to a conditioned aminopropyl-silica SPE cartridge.Hexane, Aminopropyl-silica SPE cartridge scielo.br
2. Elution of FAEEs FAEEs and other non-polar lipids are eluted from the cartridge with a non-polar solvent.Hexane scielo.br
3. Further Purification (Optional) The eluate from the first step is applied to an ODS SPE cartridge.ODS SPE cartridge scielo.br
4. Final Elution Purified FAEEs are eluted with a moderately polar solvent system.Isopropanol-water scielo.br

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is a fundamental and widely used method for the initial extraction of lipids, including 9-hexadecenoic acid ethyl ester, from aqueous samples. This technique partitions solutes between two immiscible liquid phases based on their relative solubilities.

For the extraction of FAEEs from biological matrices such as plasma or tissues, a common LLE protocol involves homogenization of the sample followed by extraction with a mixture of a non-polar solvent like hexane and a more polar solvent like acetone or ethanol (B145695). nih.govresearchgate.net The addition of the polar solvent helps to disrupt protein-lipid complexes, facilitating the transfer of the non-polar FAEEs into the hexane layer. After vigorous mixing and phase separation, the non-polar layer containing the FAEEs is collected. semanticscholar.org This extract can then be concentrated and further purified if necessary.

In some instances, the choice of extraction solvent can be tailored to the specific sample matrix. For example, in the analysis of alcoholic beverages, direct LLE with a non-polar solvent may be sufficient to extract FAEEs. The efficiency of LLE is dependent on factors such as the choice of solvents, the solvent-to-sample ratio, pH, and the number of extraction steps.

Table 2: Representative Liquid-Liquid Extraction Protocol for Fatty Acid Ethyl Esters

StepDescriptionSolventsReference
1. Homogenization The sample is homogenized to ensure thorough mixing with the extraction solvents.- nih.gov
2. Solvent Addition A mixture of a non-polar and a polar solvent is added to the homogenized sample.Hexane, Acetone/Ethanol semanticscholar.orgnih.govresearchgate.net
3. Extraction The mixture is vigorously agitated to facilitate the transfer of FAEEs into the non-polar phase.- semanticscholar.org
4. Phase Separation The mixture is centrifuged or allowed to stand to separate the aqueous and organic layers.- semanticscholar.org
5. Collection The non-polar solvent layer containing the FAEEs is carefully collected.- semanticscholar.org

Method Validation Parameters: Linearity, Limit of Detection, Limit of Quantification, Precision, Accuracy, and Robustness

The validation of an analytical method is essential to ensure the reliability and accuracy of the obtained results. For the quantification of 9-hexadecenoic acid ethyl ester, key validation parameters must be established. While specific data for 9-hexadecenoic acid ethyl ester is limited, the following tables present typical validation parameters reported for the analysis of closely related fatty acid ethyl esters, which are considered representative.

Table 3: Method Validation Parameters for the Analysis of Fatty Acid Ethyl Esters

ParameterDescriptionTypical Value/RangeReference
Linearity (r²) The ability of the method to elicit test results that are directly proportional to the analyte concentration.>0.99 scielo.brmostwiedzy.pl
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.0.8 - 10 nM nih.govmostwiedzy.pl
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.5 - 60 nM nih.govmostwiedzy.pl
Precision (%CV) The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.<15% nih.govscielo.br
Accuracy (% Recovery) The closeness of the mean of a set of results to the actual value.89.81 - 107% scielo.brmostwiedzy.pl
Robustness A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.Method remains unaffected by minor changes in parameters like temperature and solvent composition. scielo.br

Chemical Reactivity and Derivatization Studies of 9 Hexacecenoic Acid Ethyl Ester

Modification of the Ester Moiety

The ester group is a key reactive site in 9-hexadecenoic acid ethyl ester, enabling reactions such as transesterification and hydrolysis.

Transesterification Reactions

Transesterification is a chemical process that involves the exchange of the alkoxy group of an ester with another alcohol. masterorganicchemistry.com In the case of 9-hexadecenoic acid ethyl ester, this reaction can be used to produce different esters of 9-hexadecenoic acid. The reaction is typically catalyzed by an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification: This is a common method for producing biodiesel. An alkoxide, such as sodium or potassium methoxide, is used to convert the ethyl ester to a methyl ester. masterorganicchemistry.commdpi.com The reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com For the production of ethyl esters from oils, catalysts like potassium hydroxide (B78521) (KOH) dissolved in ethanol (B145695) are employed. researchgate.net

Acid-Catalyzed Transesterification: Acid catalysts such as sulfuric acid or hydrochloric acid can also be used. mdpi.com The mechanism under acidic conditions involves protonation of the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

Enzymatic Transesterification: Lipases can be used as biocatalysts for transesterification under milder conditions. This method offers high selectivity and avoids the formation of by-products associated with chemical catalysts.

Table 1: Exemplary Conditions for Transesterification of Fatty Acid Esters

Catalyst Reactants Temperature (°C) Yield/Conversion Reference
Potassium Hydroxide (KOH) Sunflower Oil, Methanol (B129727) 60 98.6% mdpi.com
Potassium Methoxide Elaeagnus angustifolia Seed Oil, Methanol 60 95% mdpi.com
Rhizopus oryzae Lipase (B570770) Calophyllum inophyllum Oil, Methanol 35 92% mdpi.com
Dipotassium Hydrogen Phosphate (K₂HPO₄) Various Esters, Methanol - Efficient conversion organic-chemistry.org

Hydrolysis Pathways and Kinetics

Hydrolysis of 9-hexadecenoic acid ethyl ester involves the cleavage of the ester bond to yield 9-hexadecenoic acid (palmitoleic acid) and ethanol. This reaction can occur under acidic, basic, or enzymatic conditions. evitachem.com

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the ester is hydrolyzed. The reaction is reversible, and its kinetics can be complex. For ethyl oleate (B1233923), a similar C18:1 fatty acid ester, the hydrolysis in high-temperature water has been shown to be autocatalytic, meaning the fatty acid product catalyzes the reaction. acs.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that produces a salt of the fatty acid (a soap) and ethanol.

Enzymatic Hydrolysis: Lipases are effective catalysts for the hydrolysis of fatty acid esters. Studies on ethyl oleate have shown that whole isolated fat cells can hydrolyze the ester via a membrane-bound lipase. nih.gov The kinetics of lipase-catalyzed hydrolysis can be described by the Michaelis-Menten model, although deviations can occur depending on the substrate and conditions. mdpi.com

Research on the hydrolysis of ethyl oleate has provided insights into the kinetics, with activation energies for uncatalyzed hydrolysis reported to be around 87 kJ/mol. acs.org For the acid-catalyzed pathway, the activation energy is lower, at approximately 51 kJ/mol. acs.org

Reactions Involving the Unsaturated Carbon Chain

The carbon-carbon double bond in the oleic acid backbone of 9-hexadecenoic acid ethyl ester is a site for various addition reactions, including hydrogenation, epoxidation, and hydroxylation, as well as polymerization.

Hydrogenation and Saturation Reactions

Hydrogenation involves the addition of hydrogen across the double bond, converting the unsaturated ester into its saturated counterpart, ethyl hexadecanoate (B85987) (ethyl palmitate). wikipedia.orgnih.gov This reaction is typically carried out using a metal catalyst.

Catalytic Hydrogenation: Various catalysts are effective for the hydrogenation of unsaturated fatty acid esters. These include nickel-based catalysts, as well as noble metal catalysts like palladium and ruthenium. researchgate.netgoogle.comyoutube.com The reaction conditions, such as temperature, pressure, and catalyst choice, can be tuned to control the degree of saturation and selectivity. For instance, some ruthenium catalysts can selectively reduce the ester group while leaving the C=C double bond intact under mild conditions. researchgate.net In contrast, traditional methods for full saturation often require high temperatures and pressures. youtube.com

Table 2: Catalysts and Conditions for Hydrogenation of Unsaturated Fatty Acids/Esters

Catalyst Substrate Temperature (°C) Pressure (bar) Key Finding Reference
Ruthenium Complexes Unsaturated Esters 40 5 Selective hydrogenation of ester group researchgate.net
Nickel Catalysts Palmitoleic Acid 240 20 (2.0 MPa) Increased reaction rate with mixed Ni catalysts google.com
Copper Chromite Fatty Acid Methyl Esters High High Industrial process for fatty alcohol production youtube.compsu.edu
Shaped Catalyst in Solid Bed Unsaturated Fats/Fatty Acid Esters Supercritical Conditions - Improved activity and selectivity google.com

Epoxidation and Hydroxylation Processes

Epoxidation: The double bond of 9-hexadecenoic acid ethyl ester can be converted into an epoxide (an oxirane ring) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA) or peracetic acid. youtube.comyoutube.com This reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene. youtube.com The epoxidation can also be carried out in situ by reacting a carboxylic acid with hydrogen peroxide. google.commdpi.com The resulting epoxidized fatty acid esters have applications as plasticizers and chemical intermediates.

Hydroxylation: Hydroxylation introduces hydroxyl (-OH) groups across the double bond.

Syn-dihydroxylation: This process adds two hydroxyl groups to the same side of the double bond, forming a vicinal diol. Reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant, or cold, alkaline potassium permanganate (B83412) (KMnO₄), are used for this transformation. libretexts.orgorganic-chemistry.org The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate. libretexts.org

Anti-dihydroxylation: This adds hydroxyl groups to opposite sides of the double bond. It is typically achieved by first epoxidizing the alkene and then opening the epoxide ring with aqueous acid. libretexts.org

Recent research has also explored novel catalytic methods for the hydroxylation of unsaturated plant oils using iron catalysts and oxidizing agents like sodium persulfate. nih.gov

Polymerization Characteristics

The double bond in 9-hexadecenoic acid ethyl ester allows it to act as a monomer in polymerization reactions, although its reactivity is lower than that of polyunsaturated fatty acid esters.

The polymerization of unsaturated fatty acids can be achieved by heating them in the presence of catalysts like unactivated clay at temperatures between 180°C and 270°C. google.com While polyunsaturated fatty acids like linoleic acid polymerize more readily, monounsaturated fatty acids can also be polymerized, though yields may be lower. google.com

Studies on the free-radical polymerization of plant oil-based monomers have shown that the rate of polymerization and the molecular weight of the resulting polymer decrease as the degree of unsaturation in the fatty acid chain increases. mdpi.com This is attributed to degradative chain transfer to the allylic hydrogens present in the unsaturated chains. mdpi.com For monomers derived from monounsaturated fatty acids like oleic acid, the double bonds in the fatty acid chains generally remain unreacted during radical polymerization when a more reactive polymerizable group (like an acrylate) has been introduced into the molecule. mdpi.comacs.org

Synthesis of Novel Derivatives for Research Applications

The chemical structure of 9-hexadecenoic acid ethyl ester, characterized by a long aliphatic chain, a single point of unsaturation, and an ethyl ester functional group, offers multiple sites for chemical modification. Researchers can leverage these reactive sites to synthesize a variety of novel derivatives, each with tailored properties for specific research applications. The primary routes for derivatization include reactions at the ester moiety and modifications across the carbon-carbon double bond.

One of the most significant derivatization strategies involves the conversion of the ethyl ester into fatty acid amides. This transformation is typically achieved through aminolysis, a process where the ester is treated with a primary or secondary amine. While many studies describe this process starting from fatty acid methyl esters (FAMEs), the same principles apply to ethyl esters. The reaction involves the nucleophilic attack of the amine on the ester carbonyl group, leading to the displacement of the ethoxy group and the formation of a stable amide bond. This method has been used to synthesize a new family of biologically active lipids iaea.org. For instance, reacting 9-hexadecenoic acid ethyl ester with various cyclic or acyclic amines can produce a library of novel amide derivatives iaea.org. These new compounds can then be screened for potential biological activities. Research on amides derived from similar fatty acids has demonstrated cytotoxic effects, suggesting a potential application for these novel derivatives in cancer research or as antimicrobial agents iaea.org.

Another common approach is the synthesis of N-acylethanolamines (NAEs), a class of fatty acid amides. The general synthesis involves the condensation of a fatty acid chloride with an amine like ethanolamine (B43304) mdpi.com. For 9-hexadecenoic acid ethyl ester, this would first require hydrolysis to the parent carboxylic acid (9-hexadecenoic acid) followed by conversion to the acyl chloride and subsequent reaction with the amine. These NAE derivatives are of significant interest in biochemical and pharmacological studies.

The carbon-carbon double bond at the C9 position is another key site for generating novel derivatives. Oxidation reactions can convert this double bond into an epoxide . Epoxides are highly reactive three-membered ring structures that can be readily opened by various nucleophiles, making them valuable intermediates for synthesizing a range of other functionalized molecules, such as diols or hydroxylated derivatives . These derivatives can be used as standards in metabolic studies or to investigate the biological roles of oxidized fatty acids.

Further diversification can be achieved through cross-metathesis reactions. Using catalysts like Grubbs' catalyst, the double bond in 9-hexadecenoic acid ethyl ester can react with other olefins to create new unsaturated esters with different chain lengths google.com. This technique provides a powerful tool for generating novel molecular structures that are difficult to produce through other synthetic routes and can be used to develop new polymers or specialized lubricants google.com.

The table below summarizes various synthetic derivatizations of 9-hexadecenoic acid ethyl ester and the research applications of the resulting products.

Table 1: Synthesis and Applications of 9-Hexadecenoic Acid Ethyl Ester Derivatives

Derivative Class Synthetic Method Reagents/Catalysts Potential Research Application
Fatty Acid Amides Aminolysis Various primary/secondary amines, Lewis acid catalysts nih.gov Study of cytotoxic effects iaea.org, Development of friction modifiers nih.gov
N-Acylethanolamines Condensation (multi-step) 1. Hydrolysis (e.g., NaOH) 2. Acyl chloride formation (e.g., SOCl₂) 3. Amine condensation (e.g., Ethanolamine, Triethylamine) mdpi.com Biochemical and pharmacological studies, Investigation of lipid signaling
Epoxides Epoxidation Peroxy acids (e.g., m-CPBA) Synthesis of hydroxylated derivatives for metabolic studies , Versatile synthetic intermediate

| Novel Unsaturated Esters | Cross-Metathesis | Olefins, Grubbs' catalyst | Synthesis of novel polymers and specialty lubricants google.com |

Environmental Fate and Ecological Impact of 9 Hexacecenoic Acid Ethyl Ester

Biodegradation Pathways in Soil and Aquatic Environments

The biodegradation of 9-Hexadecenoic acid ethyl ester is anticipated to proceed through pathways common to other fatty acid esters found in the environment. The primary mechanism of breakdown in both soil and aquatic environments is microbial enzymatic hydrolysis. This process involves the cleavage of the ester bond by lipase (B570770) enzymes, which are ubiquitous in microbial communities, yielding 9-hexadecenoic acid (palmitoleic acid) and ethanol (B145695). nih.gov

Following hydrolysis, both products are readily metabolized by microorganisms. Ethanol is a simple alcohol that can be quickly utilized as a carbon and energy source by a wide range of bacteria, fungi, and yeasts. The resulting fatty acid, 9-hexadecenoic acid, enters the β-oxidation pathway. This metabolic process sequentially shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production or be used in various anabolic pathways.

While fatty acid ethyl esters are generally considered biodegradable, they are not always "readily biodegradable" according to standardized OECD criteria. basf.combasf.com The rate of degradation can be influenced by several factors, including temperature, pH, oxygen availability, and the density and diversity of the microbial population. In anaerobic conditions, the degradation process is significantly slower.

Product NameBiodegradabilityEnvironmentKey Process
Fatty Acid Ethyl EstersBiodegradableSoil & AquaticMicrobial enzymatic hydrolysis
9-Hexadecenoic acidMetabolizableMicrobialβ-oxidation
EthanolReadily MetabolizableMicrobialCarbon source

Photodegradation and Chemical Stability in Natural Settings

The chemical stability of 9-Hexadecenoic acid ethyl ester in natural settings is influenced by its susceptibility to photodegradation. As an unsaturated ester, it contains a carbon-carbon double bond which is a primary site for photochemical reactions. nist.gov The presence of this double bond makes it more reactive to photodegradation compared to its saturated counterpart, ethyl palmitate. nist.govnih.gov

Studies on other esters, such as phthalate (B1215562) esters, indicate that photodegradation in aqueous environments can be initiated by hydroxyl radicals, leading to the cleavage of the ester bond or reactions at the double bond. nih.govfrontiersin.orgresearchgate.net The rate of photodegradation is dependent on the intensity and wavelength of sunlight, the presence of photosensitizing agents in the water, and the chemical's concentration. For instance, the half-life of some esters under simulated sunlight can range from hours to days. nih.gov

The ester linkage itself can also undergo hydrolysis, a reaction that is catalyzed by both acids and bases. nih.gov In natural waters, the pH can influence the rate of this abiotic degradation pathway, although microbial degradation is typically the more significant process for fatty acid esters. A safety data sheet for a related mixture of fatty acid ethyl esters indicates thermal decomposition occurs at 260°C. basf.com

FactorInfluence on StabilityPotential Reaction
Sunlight (UV radiation)Decreases stabilityPhotodegradation at the C=C double bond
pHCan decrease stabilityAcid or base-catalyzed hydrolysis of the ester bond
TemperatureDecreases stabilityIncreased reaction rates, thermal decomposition at high temperatures
PhotosensitizersCan decrease stabilityAccelerate photodegradation

Bioaccumulation Potential and Trophic Transfer in Ecosystems

The process of trophic transfer, where substances are passed from one trophic level to the next, is highly relevant for lipids and fatty acids. dntb.gov.uaresearchgate.net Aquatic primary producers, like algae, synthesize fatty acids which are then consumed by primary consumers such as macroinvertebrates. dntb.gov.uanih.gov These, in turn, are prey for fish and other higher-level consumers. dntb.gov.ua Fatty acids are generally transferred efficiently up the food chain and are crucial for the health and reproduction of organisms at higher trophic levels. nih.govkainzlab.com

It is important to note that unlike many persistent organic pollutants, fatty acids and their esters are also metabolized by organisms for energy. Therefore, while bioaccumulation can occur, it is counteracted by metabolic processes. The net accumulation will depend on the balance between the rate of uptake and the rate of metabolic breakdown and elimination.

Role in Inter-species Chemical Communication (if applicable in academic literature)

Fatty acid-derived molecules, including esters, are well-documented as semiochemicals, particularly as insect pheromones. nih.govresearchgate.netfrontiersin.org These chemical signals are used for communication between individuals of the same species, often for mating purposes. The biosynthesis of these pheromones in many insect species, especially in Lepidoptera (moths and butterflies), originates from common fatty acids. nih.govresearchgate.net These fatty acids undergo modification through desaturation and reduction, followed by functional group modification to produce alcohols, aldehydes, or esters which serve as specific pheromone components. frontiersin.org

While there is no direct and conclusive evidence in the reviewed academic literature to suggest that 9-Hexadecenoic acid ethyl ester specifically functions as a pheromone for a particular species, its structural similarity to known insect pheromones makes it a plausible candidate for such a role. The Pherobase, a database of behavior-modifying chemicals, lists "Ethyl 9-hexadecenoate" as a semiochemical, though specific examples of its activity in inter-species communication are not detailed in the general search results. pherobase.com The presence of a C16 chain and a double bond at the 9th position are features found in the pheromones of some moth species. beilstein-journals.org Further research would be needed to isolate and identify this specific ester as a semiochemical from an organism and to demonstrate a behavioral response in a receiving organism.

Non Clinical Applications of 9 Hexacecenoic Acid Ethyl Ester in Research and Industry

Utility as a Biochemical Probe in Mechanistic Studies

Current research literature does not indicate specific applications of 9-Hexadecenoic acid ethyl ester in the context of Calcium Release-Activated (CRAC) channel blockade research. While CRAC channels are crucial for calcium signaling and are significant therapeutic targets, there is no direct evidence to date of this particular compound being utilized as a probe or modulator in this specific area of investigation. wikipedia.orgnih.govnih.gov

9-Hexadecenoic acid ethyl ester serves as a valuable tool for researchers studying the intricate pathways of lipid metabolism. As a member of the fatty acid ester class, it is involved in fundamental biological processes such as energy storage and the formation of cell membrane structures. smolecule.com

Researchers utilize this compound to explore how fatty acids are metabolized and how these processes influence cellular signaling. Its mechanism of action can involve the modulation of enzymes responsible for fatty acid synthesis and degradation. Furthermore, it may interact with cell membrane receptors and other signaling molecules, thereby affecting a variety of cellular functions. The study of such interactions provides insight into the broader roles of fatty acid esters in cellular health and disease.

Table 1: Research Applications in Lipid Metabolism

Research AreaApplication of 9-Hexadecenoic Acid Ethyl EsterInvestigated Pathways
Enzyme Modulation Study of influence on fatty acid synthesis and degradation enzymes.Lipid Metabolism
Cell Signaling Investigation of interactions with cell membrane receptors and signaling molecules.Cellular Signaling Cascades

Role as a Standard or Reference Material in Analytical Chemistry

In the field of analytical chemistry, the purity and known properties of 9-Hexadecenoic acid ethyl ester make it suitable for use as a reference standard. It is available commercially with high purity (e.g., >95% or ≥99%), which is a critical requirement for a standard material. tcichemicals.comsigmaaldrich.commybiosource.com

Its primary use in this context is for the calibration of analytical instruments and the identification and quantification of this specific ester in various samples. For instance, in gas chromatography (GC) and mass spectrometry (MS), a certified reference standard of 9-Hexadecenoic acid ethyl ester is essential for accurately identifying its presence and concentration in complex mixtures like natural oils, fats, and biological samples. The National Institute of Standards and Technology (NIST) provides mass spectrometry data for this compound, underscoring its role as a reference analyte. nist.govnist.gov The availability of its stereoisomers, such as the (Z)- and (E)- forms, further allows for detailed analytical studies of lipid composition. tcichemicals.commybiosource.com

Table 2: Properties as an Analytical Standard

PropertyValue/SpecificationSource(s)
Molecular Formula C18H34O2 nih.gov
Molecular Weight ~282.46 g/mol nih.gov
Available Purity >95.0%(GC), ≥99% tcichemicals.comsigmaaldrich.commybiosource.com
Common Analytical Use GC-MS analysis, method validation nist.govnist.gov

Potential as a Component in Industrial Chemical Processes

While 9-Hexadecenoic acid ethyl ester serves as a precursor in the synthesis of various other organic molecules, its specific application as a monomer or precursor for polymer synthesis in materials science is not documented in the reviewed literature. Its chemical structure allows for reactions such as oxidation to form epoxides or hydroxylated derivatives, and it can participate in nucleophilic substitution reactions, making it a versatile intermediate in general organic synthesis. However, a direct role in polymerization processes has not been identified.

Contribution to Flavor and Aroma Profiles in Fermentation Science

This compound is a natural metabolite produced by yeast, such as Saccharomyces cerevisiae, during fermentation. nih.gov Its formation occurs through the esterification of 9-hexadecenoic acid (palmitoleic acid) with the abundant ethanol (B145695) produced during the fermentation process. The rate of its formation is subject to several factors, including the availability of its fatty acid precursor and the activity of the yeast's biosynthetic enzymes. thegoodscentscompany.com Research has indicated that an increased presence of unsaturated fatty acids in the fermentation medium can lead to a general decrease in the production of various ethyl esters. thegoodscentscompany.com

The direct aroma of 9-Hexadecenoic acid ethyl ester is described as having fatty, oily, waxy, fruity, and sweet notes. scent.vn However, its high molecular weight and low volatility mean its direct contribution to the overhead aroma is less pronounced than that of smaller ester compounds. leffingwell.com Some sources note it has a weak waxy and cream aroma. thegoodscentscompany.com

The most significant research on the flavor contribution of 9-Hexadecenoic acid ethyl ester comes from studies on Chinese baijiu. In this complex distilled spirit, LCFAEEs are considered crucial components that influence the quality and character of the final product. thegoodscentscompany.com Studies have shown a significant positive correlation between the concentration of LCFAEEs, including ethyl palmitoleate (B1233929), and the perception of fruity and aged aromas in baijiu. leffingwell.com Furthermore, these esters can effectively reduce undesirable spicy sensations, contributing to a more harmonious and smoother mouthfeel. leffingwell.com The concentration of ethyl palmitoleate in baijiu has been observed to increase as the spirit ages, highlighting its role as a marker for maturation. thegoodscentscompany.com

The following table summarizes the reported concentrations of 9-Hexadecenoic acid ethyl ester found in different grades and types of Chinese baijiu, illustrating its variability and importance in this specific application.

Table 1. Reported Concentration of 9-Hexadecenoic Acid Ethyl Ester in Chinese Baijiu

Baijiu Type / GradeConcentration RangeReference
Various Grades (Premium, Excellent, Level 1)0.75 - 47.41 mg/L thegoodscentscompany.com
Various Production Years1.14 - 100.75 mg/L leffingwell.com
Strongly Flavored Baijiu0.29 - 7.07% (of total flavor components) nih.gov

Future Research Directions and Challenges in 9 Hexacecenoic Acid Ethyl Ester Research

Elucidation of Undiscovered Biosynthetic and Metabolic Routes

The biosynthesis of fatty acid ethyl esters (FAEEs) is generally understood to occur through the esterification of fatty acids or fatty acyl-CoAs with ethanol (B145695). researchgate.net This process is catalyzed by enzymes such as FAEE synthases. researchgate.netnih.gov In the context of 9-hexadecenoic acid ethyl ester, the primary precursor is 9-hexadecenoic acid (palmitoleic acid). While the general pathway is known, the specific enzymes and regulatory mechanisms that favor the synthesis of 9-hexadecenoic acid ethyl ester over other FAEEs are not fully understood.

Future research should focus on:

Identifying and characterizing novel FAEE synthase isoforms with a high specificity for 9-hexadecenoic acid or its CoA ester.

Investigating the influence of subcellular localization of enzymes and substrates on the production of this specific FAEE.

Exploring alternative biosynthetic pathways that may not rely on direct esterification, particularly in microorganisms known to produce a diverse array of fatty acid derivatives. nih.gov

The metabolic fate of 9-hexadecenoic acid ethyl ester is another area ripe for investigation. It is known that FAEEs can be hydrolyzed back to their constituent fatty acids and ethanol. drugbank.com However, the specific hydrolases and lipases responsible for the breakdown of 9-hexadecenoic acid ethyl ester and the subsequent metabolic pathways of its products are not well-defined. Research is needed to understand how the double bond at the 9-position influences its rate and mode of degradation compared to saturated FAEEs.

Advanced Mechanistic Studies on Cellular and Subcellular Interactions

FAEEs are known to accumulate in mitochondria and can disrupt cellular function, potentially leading to organ damage. nih.gov Studies have shown that FAEEs can increase cytosolic calcium concentrations, which can trigger pancreatic acinar cell injury. caymanchem.com Specifically, palmitoleic acid ethyl ester has been implicated in this process. caymanchem.com

Future research should employ advanced techniques to:

Visualize the precise subcellular localization of 9-hexadecenoic acid ethyl ester within different cell types and organelles.

Identify specific protein and lipid binding partners of 9-hexadecenoic acid ethyl ester to unravel its mechanism of action at a molecular level.

Investigate the impact of this specific FAEE on membrane biophysics , including fluidity and permeability, given the presence of the cis double bond.

Development of Novel and More Sensitive Analytical Technologies

Current methods for the detection and quantification of FAEEs, including 9-hexadecenoic acid ethyl ester, primarily rely on gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net While effective, these methods can be time-consuming and may require significant sample preparation. chrom-china.com

There is a need for the development of:

Rapid and high-throughput analytical methods for screening large numbers of biological samples.

More sensitive techniques capable of detecting trace amounts of 9-hexadecenoic acid ethyl ester, which could be crucial for its use as an early biomarker. nih.gov

In-vivo imaging techniques that would allow for the real-time monitoring of 9-hexadecenoic acid ethyl ester dynamics within living organisms.

A comparison of current and emerging analytical techniques is presented below:

TechniqueAdvantagesDisadvantagesFuture Directions
Gas Chromatography-Mass Spectrometry (GC-MS) High sensitivity and specificity, well-established. nih.govresearchgate.netTime-consuming sample preparation, can be destructive to the sample. chrom-china.comMiniaturization of instruments, development of faster chromatography columns.
Liquid Chromatography-Mass Spectrometry (LC-MS) Suitable for a wider range of compounds, less sample derivatization required.Can have lower resolution for isomeric compounds compared to GC-MS.Improved chromatographic separation of isomers, enhanced ionization techniques.
Solid Phase Extraction (SPE)-GC Reduces sample preparation time and solvent consumption compared to traditional methods. chrom-china.comDependent on the quality and specificity of the SPE sorbent.Development of novel sorbents with higher selectivity for FAEEs.
Nuclear Magnetic Resonance (NMR) Spectroscopy Non-destructive, provides detailed structural information.Lower sensitivity compared to mass spectrometry-based methods.Increased magnet strength for higher resolution, development of specialized pulse sequences.

Exploration of Sustainable Production Methods and Biotechnological Scale-Up

Currently, the production of specific fatty acid esters often relies on chemical synthesis. However, there is a growing interest in sustainable and biotechnological approaches. frontiersin.org Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed to produce FAEEs. nih.govchalmers.sedntb.gov.ua

Future research in this area should focus on:

Metabolic engineering of microbial strains to specifically overproduce 9-hexadecenoic acid and efficiently convert it to its ethyl ester. This could involve upregulating fatty acid synthesis and desaturase activity while introducing potent FAEE synthase enzymes. semanticscholar.org

Optimizing fermentation conditions to maximize yields and minimize the production of unwanted byproducts.

Developing cost-effective downstream processing techniques to purify 9-hexadecenoic acid ethyl ester from the fermentation broth.

Comparative Studies Across Isomeric Forms and Related Fatty Acid Esters

9-Hexadecenoic acid has several positional isomers, such as cis-7-hexadecenoic acid (hypogeic acid) and cis-6-hexadecenoic acid (sapienic acid). mdpi.commdpi.com Recent studies have highlighted that these isomers can have distinct biological activities. researchgate.netnih.gov It is highly probable that their corresponding ethyl esters also exhibit different properties.

Future research should include:

Direct comparative studies on the biosynthesis, metabolism, and biological effects of the ethyl esters of different hexadecenoic acid isomers.

Investigations into how the position of the double bond influences the physical properties of the ester, such as its melting point, solubility, and interaction with biological membranes.

Comparative analysis with other related fatty acid esters , such as ethyl palmitate (the saturated counterpart) and ethyl oleate (B1233923) (an 18-carbon monounsaturated ester), to understand the structure-activity relationships.

Computational Chemistry and Molecular Modeling for Predictive Research

Computational approaches can provide valuable insights into the behavior of molecules like 9-hexadecenoic acid ethyl ester, complementing experimental studies. dntb.gov.ua

Future computational research could focus on:

Molecular dynamics simulations to model the interaction of 9-hexadecenoic acid ethyl ester with cell membranes and proteins.

Quantum chemical calculations to understand the electronic properties of the molecule and its reactivity.

Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of different FAEEs based on their chemical structure.

Homology modeling and molecular docking to predict the binding of 9-hexadecenoic acid ethyl ester to potential enzyme active sites. frontiersin.org

By addressing these research directions and overcoming the associated challenges, the scientific community can gain a more comprehensive understanding of 9-hexadecenoic acid ethyl ester and its role in biology and biotechnology.

Q & A

Basic: What are the recommended storage conditions and handling precautions for 9-hexadecenoic acid ethyl ester to ensure stability?

Answer:
The compound is stable when stored in airtight containers away from heat, flames, and static discharge . Avoid exposure to incompatible materials such as alkali metals, peroxides, and strong oxidizing agents. Use fume hoods to prevent inhalation of vapors and wear protective gloves to minimize skin contact. Stability is confirmed under recommended storage conditions (room temperature, inert atmosphere) .

Basic: How can researchers verify the purity of 9-hexadecenoic acid ethyl ester using analytical methods?

Answer:
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for purity assessment. For example, GC-MS profiles (e.g., Fig. 1e in ) can identify impurities such as decomposition products (e.g., carbon monoxide, aldehydes) . Calibrate the instrument using reference standards (e.g., Sigma Aldrich EP Reference Standards) and validate retention times against known spectra .


Advanced: How can enzymatic synthesis methods be optimized for producing 9-hexadecenoic acid ethyl ester with high yield?

Answer:
Use lipase-catalyzed acidolysis (e.g., Novozym® 435) under controlled conditions. Key parameters include:

  • Temperature : 40–60°C to balance enzyme activity and substrate volatility.
  • Molar ratio : Optimize fatty acid-to-ethanol ratio (e.g., 1:3–1:5) to favor esterification.
  • Solvent system : Non-polar solvents (e.g., hexane) improve substrate solubility.
    Central composite design (CCD) experiments (Table 1 in ) can model reaction kinetics and identify optimal conditions .

Advanced: What are the major decomposition pathways of 9-hexadecenoic acid ethyl ester under oxidative or thermal stress, and how can these be monitored?

Answer:
Under thermal stress (>150°C), the ester decomposes into carbon monoxide, aldehydes (e.g., hexanal), and unsaturated byproducts (e.g., 9-undecenoic acid ethyl ester) . Oxidative degradation produces hydroperoxides, detectable via GC-MS (e.g., Fig. 5 in ). Accelerated stability studies (40°C/75% RH for 6 months) combined with FTIR or HPLC can track peroxide formation and ester hydrolysis .

Advanced: How should researchers address contradictions in reported stability data for 9-hexadecenoic acid ethyl ester?

Answer:
Discrepancies often arise from differences in experimental conditions (e.g., presence of trace metals or light exposure). To resolve:

Reproduce studies : Use standardized protocols (e.g., OECD Test Guidelines) for thermal and oxidative stability.

Control variables : Exclude contaminants (e.g., peroxides in solvents) via pre-treatment (e.g., molecular sieves).

Validate with multiple techniques : Cross-check GC-MS, NMR, and iodometric titration results .

Basic: What safety protocols are critical when working with 9-hexadecenoic acid ethyl ester in biological assays?

Answer:

  • Ventilation : Use fume hoods to avoid vapor accumulation (flash point: ~70°C) .
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Collect spills in chemical waste containers; avoid aqueous discharge due to ecological toxicity .

Advanced: What statistical approaches are recommended for analyzing kinetic data in esterification reactions?

Answer:

  • Non-linear regression : Fit time-course data to Michaelis-Menten models for enzyme-catalyzed reactions.
  • ANOVA : Use CCD-derived data () to assess factor significance (e.g., temperature vs. enzyme loading).
  • Error analysis : Quantify uncertainties via triplicate runs and report confidence intervals (e.g., ±5% for yield measurements) .

Advanced: How can researchers differentiate between cis and trans isomers of 9-hexadecenoic acid ethyl ester?

Answer:

  • FTIR : Cis isomers show characteristic C-H out-of-plane bending at ~720 cm⁻¹.
  • GC-MS with polar columns : Use BPX-70 or similar phases to resolve retention time differences (e.g., cis elutes earlier).
  • NMR : Compare coupling constants (J values) of double-bond protons (cis: J ≈ 10–12 Hz; trans: J ≈ 15–18 Hz) .

Basic: What solvents are compatible with 9-hexadecenoic acid ethyl ester for use in organic synthesis?

Answer:
Non-polar solvents (hexane, toluene) are ideal. Avoid polar aprotic solvents (e.g., DMSO) and strong acids/bases to prevent ester hydrolysis . Pre-dry solvents with molecular sieves to eliminate water-induced degradation .

Advanced: How can computational modeling aid in predicting the reactivity of 9-hexadecenoic acid ethyl ester in catalytic systems?

Answer:

  • DFT calculations : Model transition states to predict regioselectivity in hydrogenation or epoxidation reactions.
  • Molecular docking : Simulate enzyme-substrate interactions (e.g., lipase binding pockets) to optimize catalytic efficiency.
  • QSAR : Corrogate ester structure with reaction rates using descriptors like logP and HOMO-LUMO gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.